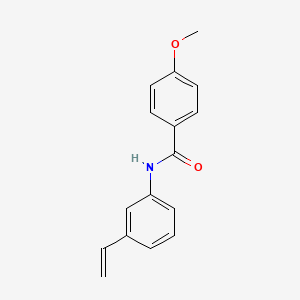

N-(3-ethenylphenyl)-4-methoxybenzamide

Description

N-(3-Ethenylphenyl)-4-methoxybenzamide is a benzamide derivative featuring a 4-methoxybenzoyl group attached to a 3-ethenyl-substituted aniline moiety. The ethenyl group at the meta position of the phenyl ring may confer distinct electronic and steric effects, influencing reactivity, solubility, and biological interactions compared to other substituents.

Properties

IUPAC Name |

N-(3-ethenylphenyl)-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-3-12-5-4-6-14(11-12)17-16(18)13-7-9-15(19-2)10-8-13/h3-11H,1H2,2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHUHMYVQTYPPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358383 | |

| Record name | STK276816 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692768-79-9 | |

| Record name | STK276816 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethenylphenyl)-4-methoxybenzamide typically involves the reaction of 3-ethenylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethenylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

Reduction: The compound can be reduced to form the corresponding ethyl derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Ethyl derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3-ethenylphenyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethenylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key analogs and their substituent effects:

Stability and Reactivity

- pH Sensitivity: The phosphoramide bond in N-(6-aminohexyl)-4-methoxybenzamide conjugates degrades rapidly at pH 4.5 (20% cleavage at pH 6.0 vs. >80% at pH 4.5) . This contrasts with bulkier analogs like N-(tert-butyl)-4-methoxybenzamide, which may exhibit enhanced steric protection against hydrolysis .

- Electronic Effects : The electron-donating methoxy group in all analogs enhances resonance stabilization of the benzamide core. However, electron-withdrawing groups (e.g., fluorine in N-(3-fluoropropyl)-4-methoxybenzamide) could alter solubility and binding affinities .

Key Research Findings and Implications

- Substituent-Driven Stability: Smaller, flexible groups (e.g., aminohexyl) increase susceptibility to hydrolysis, while bulky (tert-butyl) or electron-withdrawing (fluoropropyl) groups enhance stability .

- Biological Specificity : Cyclopentyloxy and thiadiazol-sulfamoyl substituents confer targeted enzyme inhibition, suggesting that the ethenyl group in the target compound may need optimization for similar potency .

Biological Activity

N-(3-ethenylphenyl)-4-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antiproliferative, antibacterial, and antioxidative activities, supported by relevant data from various studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 253.30 g/mol

Biological Activity Overview

The biological activities of this compound have been investigated through various studies. The compound exhibits notable effects in several areas:

- Antiproliferative Activity

- Antibacterial Activity

- Antioxidative Activity

Antiproliferative Activity

Research indicates that this compound demonstrates significant antiproliferative effects against various cancer cell lines.

The compound's selective activity against the MCF-7 breast cancer cell line highlights its potential as an anticancer agent.

Antibacterial Activity

This compound has also been tested for antibacterial properties. It has shown effective inhibition against Gram-positive bacteria:

This activity suggests its potential application in treating bacterial infections.

Antioxidative Activity

The antioxidative properties of this compound were evaluated through various assays, demonstrating its ability to reduce reactive oxygen species (ROS) levels in vitro.

| Assay Method | Activity Level | Reference |

|---|---|---|

| DPPH Scavenging | Moderate | |

| ABTS Assay | Significant reduction of ROS |

Despite showing antioxidative activity, the compound's mechanism does not directly correlate with its antiproliferative effects, indicating a complex interaction within cellular environments.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound derivatives. For instance, a study highlighted the modification of structural elements to enhance biological activity:

- The introduction of different substituents on the benzene ring significantly influenced both the antiproliferative and antibacterial activities.

- Compounds with additional hydroxyl or methoxy groups showed improved efficacy against cancer cell lines and bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.